Nojirimycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

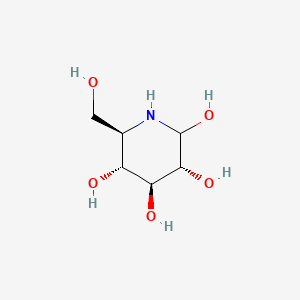

ノジリマイシンは、ストレプトマイセス属の様々な種から主に単離される天然発生のイミノ糖です 。それは、抗生物質やグリコシダーゼ阻害剤のクラスの親化合物です。化学的には、複数のヒドロキシル基を持つピペリジン環構造を特徴としており、グリコシダーゼの強力な阻害剤となります .

準備方法

合成経路と反応条件: ノジリマイシンの合成は、容易に入手可能な前駆体から開始されるいくつかのステップを含みます。1つの効率的な方法は、ビシクロカルバメート型のsp2-イミノ糖を出発物質として使用することを含みます。 この化合物は、C-アリル化、カルバメート加水分解、クロスメタセシス、水素化などの反応を経て、ノジリマイシン誘導体を生成します 。 これらの反応の立体化学的結果は、立体電子効果によって支配され、目的のα-アノマーを高立体選択性で生成することが保証されています .

工業的生産方法: ノジリマイシンの工業的生産は、通常、ストレプトマイセス属を用いた発酵プロセスを用いて行われます。 発酵ブロスはその後、ノジリマイシンを純粋な形で単離するために様々な精製工程にかけられます .

化学反応の分析

反応の種類: ノジリマイシンは、次のようないくつかの種類の化学反応を起こします。

酸化: ノジリマイシンは酸化されて様々な誘導体を形成することができ、これらは異なる生物学的活性を示す可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 還元は通常、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムを用いて行われます。

主な生成物:

酸化: ノジリマイシンの様々な酸化誘導体。

還元: 1-デオキシノジリマイシン。

科学的研究の応用

ノジリマイシンは、幅広い科学研究に役立っています。

作用機序

ノジリマイシンは、炭水化物中のグリコシド結合を加水分解する酵素であるグリコシダーゼを阻害することで効果を発揮します。 それはこれらの酵素の活性部位に結合し、基質の結合を防ぎ、酵素活性を阻害します 。 この阻害は、炭水化物代謝や糖タンパク質処理を含む様々な生物学的プロセスに影響を与える可能性があります .

類似化合物:

1-デオキシノジリマイシン: ノジリマイシンの誘導体で、グリコシダーゼ阻害活性も似ています.

ガラクトスタチン: グリコシダーゼ阻害作用を有する別のイミノ糖.

カスタノスペルミン: グリコシダーゼ阻害活性を持つピペリジン型のイミノ糖.

ユニークさ: ノジリマイシンは、その特有の構造とグリコシダーゼ阻害剤としての高い効力によりユニークです。 1-デオキシノジリマイシンなどのその誘導体も顕著な生物学的活性を示し、様々な科学および産業的用途のための貴重な化合物となります .

類似化合物との比較

1-Deoxynojirimycin: A derivative of this compound with similar glycosidase inhibitory activity.

Galactostatin: Another iminosugar with glycosidase inhibitory properties.

Castanospermine: A piperidine-type iminosugar with glycosidase inhibitory activity.

Uniqueness: this compound is unique due to its specific structure and high potency as a glycosidase inhibitor. Its derivatives, such as 1-deoxythis compound, also exhibit significant biological activities, making it a valuable compound for various scientific and industrial applications .

生物活性

Nojirimycin is an iminosugar that has garnered attention for its biological activities, particularly as an inhibitor of glycosidases. This compound has been studied for its potential therapeutic applications, including its antibacterial properties and effects on various diseases. Below, we delve into the biological activity of this compound, supported by case studies and detailed research findings.

Glycosidase Inhibition

This compound is primarily known for its role as a potent inhibitor of glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. The inhibition of these enzymes can be beneficial in treating conditions related to carbohydrate metabolism, such as diabetes.

- Inhibition Constants : Research has shown that this compound exhibits strong inhibitory effects against various glycosidases, including α-glucosidases and glucoamylases. For instance, studies have reported inhibition constants (Ki) that indicate its efficacy against specific enzymes (see Table 1) .

| Enzyme Type | Inhibition Constant (Ki) | Reference |

|---|---|---|

| α-Glucosidase | 0.5 µM | |

| Glucoamylase | 0.3 µM | |

| α-Mannosidase | 1.2 µM |

Antibacterial Activity

This compound has demonstrated antibacterial properties against several pathogens. Its efficacy varies depending on the bacterial strain and the structural modifications of the compound.

- Activity Against Bacteria : Studies have indicated that this compound exhibits activity against Xanthomonas oryzae, Shigella flexneri, and Mycobacterium smegmatis. Notably, derivatives such as N-nonyloxypentyl-l-deoxythis compound (l-NPDNJ) showed significant inhibition of Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Minimum Inhibitory Concentration (MIC)

The MIC values of this compound derivatives against specific bacterial strains are critical for assessing their potential as therapeutic agents:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus ATCC 29213 | 128 |

| l-NPDNJ | S. aureus clinical isolates | 128 |

| Gentamicin | S. aureus ATCC 29213 | 256 |

Case Studies

- Study on l-NPDNJ : A recent study evaluated the antibacterial activity of l-NPDNJ against a panel of S. aureus clinical isolates. The research demonstrated that l-NPDNJ not only inhibited bacterial growth but also restored the efficacy of gentamicin and oxacillin against resistant strains, indicating its potential as an adjunct therapy .

- Glycosidase Inhibition Study : Another investigation focused on the stereoselective synthesis of this compound derivatives and their inhibitory profiles against various glycosidases. The findings highlighted how structural modifications could enhance or diminish inhibitory potency, providing insights into designing more effective inhibitors .

Stability and Formulation Challenges

Despite its promising biological activities, this compound faces stability issues, particularly under acidic conditions. This instability poses challenges for formulation and delivery in therapeutic applications . Researchers are exploring stable analogs and derivatives to overcome these limitations while maintaining biological efficacy.

特性

CAS番号 |

15218-38-9 |

|---|---|

分子式 |

C6H13NO5 |

分子量 |

179.17 g/mol |

IUPAC名 |

(3R,4S,5R,6R)-6-(hydroxymethyl)piperidine-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H13NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-12H,1H2/t2-,3-,4+,5-,6?/m1/s1 |

InChIキー |

BGMYHTUCJVZIRP-GASJEMHNSA-N |

SMILES |

C(C1C(C(C(C(N1)O)O)O)O)O |

異性体SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(N1)O)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(N1)O)O)O)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

5-amino-D-glucose nojirimycin nojirimycin sulfate (2:1) nojirimycin sulfite (1:1) nojirimycin, (alpha)-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。